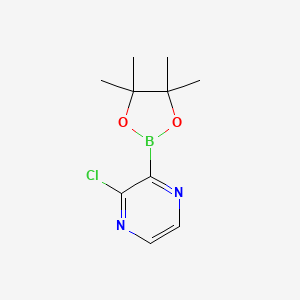
3-Chloropyrazin-2-ylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a pyrazine ring substituted with a chloro group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. It is commonly used as a building block in various chemical syntheses, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically involves the borylation of a suitable pyrazine precursor. One common method is the palladium-catalyzed borylation of 2-chloropyrazine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 2-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronate ester group can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the coupling partner.
Substitution Reactions: Often carried out in the presence of a base like sodium hydride or potassium tert-butoxide.
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism by which 2-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine exerts its effects is primarily through its role as a boron-containing reagent In cross-coupling reactions, the boronate ester group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with a palladium catalyst This is followed by reductive elimination to form the desired product
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a chloro group and a boronate ester allows for versatile functionalization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H14BClN2O2 |
|---|---|
Molecular Weight |
240.50 g/mol |
IUPAC Name |
2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-8(12)14-6-5-13-7/h5-6H,1-4H3 |
InChI Key |
QWBVKQGLVQEALY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)

![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)

![1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B13452395.png)

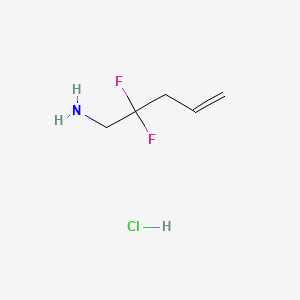
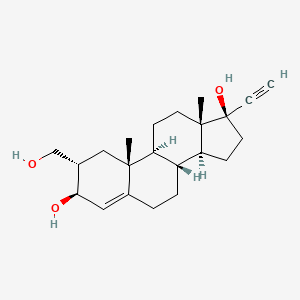
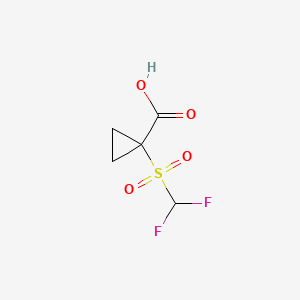

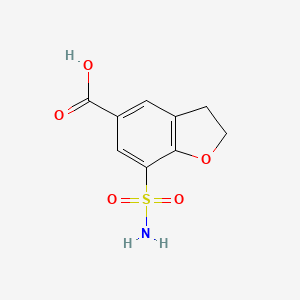
![3,3-Difluorospiro[3.4]octane-1-carboxylic acid](/img/structure/B13452441.png)

